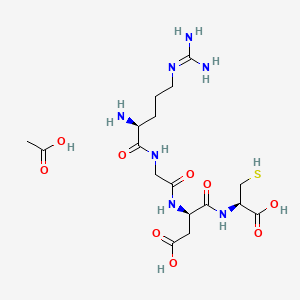![molecular formula C29H26N4O4 B14762314 4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features multiple functional groups, including an imidazoisoquinoline core, a benzamide moiety, and a methoxyindole substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could involve:
Formation of the imidazoisoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminoaryl ketone and a suitable nitrile.
Attachment of the benzamide moiety: This step may involve the reaction of the imidazoisoquinoline intermediate with a benzoyl chloride derivative under basic conditions.
Introduction of the methoxyindole substituent: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyindole boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyindole moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions could target the carbonyl groups in the imidazoisoquinoline core, potentially yielding alcohol derivatives.
Substitution: The benzamide and methoxyindole groups may participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyindole moiety could yield quinone derivatives, while reduction of the carbonyl groups could produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: Potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors or ion channels, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in the indole moiety may confer unique electronic and steric properties, potentially affecting the compound’s reactivity, binding affinity, and overall biological activity. This could make it more or less effective in certain applications compared to its analogs.
属性
分子式 |
C29H26N4O4 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C29H26N4O4/c1-37-23-10-11-25-24(15-23)20(16-31-25)12-13-30-27(34)18-6-8-22(9-7-18)33-28(35)26-14-19-4-2-3-5-21(19)17-32(26)29(33)36/h2-11,15-16,26,31H,12-14,17H2,1H3,(H,30,34)/t26-/m0/s1 |
InChI 键 |
WAYRATFXCSEZFL-SANMLTNESA-N |
手性 SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)N4C(=O)[C@@H]5CC6=CC=CC=C6CN5C4=O |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)N4C(=O)C5CC6=CC=CC=C6CN5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)

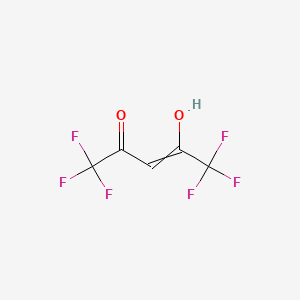
![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
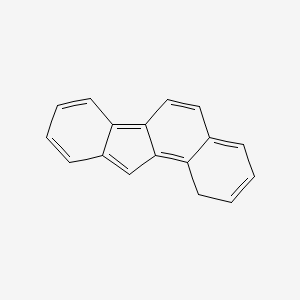
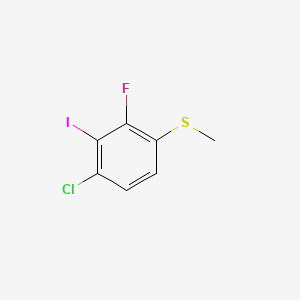
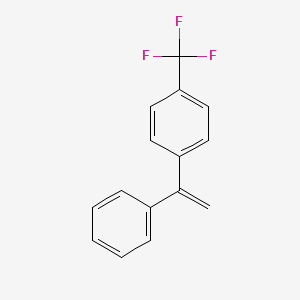

![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)


